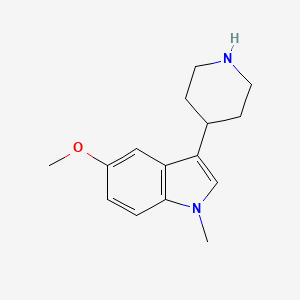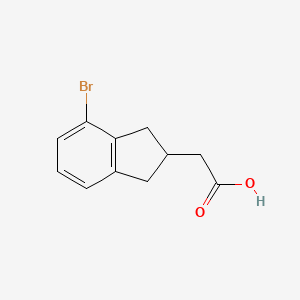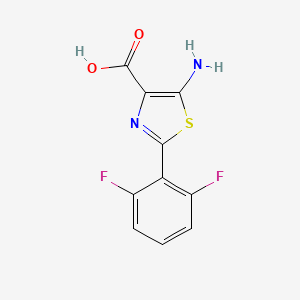
5-methoxy-1-methyl-3-(piperidin-4-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-1-methyl-3-(4-piperidinyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxy group at the 5-position, a methyl group at the 1-position, and a piperidinyl group at the 3-position of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-methyl-3-(piperidin-4-yl)-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base.
N-Methylation: The nitrogen atom at the 1-position can be methylated using methyl iodide or dimethyl sulfate.
Attachment of the Piperidinyl Group: The piperidinyl group can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a piperidine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the indole ring or the piperidinyl group, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions ortho or para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens (for electrophilic substitution) and organometallic reagents (for nucleophilic substitution).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Various substituted indoles depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indoles.
Industry: Use in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of 5-methoxy-1-methyl-3-(piperidin-4-yl)-1H-indole would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and ion channels. The methoxy and piperidinyl groups may enhance its binding affinity and specificity for certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxy-1-methylindole: Lacks the piperidinyl group.
1-Methyl-3-(4-piperidinyl)-1H-indole: Lacks the methoxy group.
5-Methoxy-3-(4-piperidinyl)-1H-indole: Lacks the methyl group.
Uniqueness
5-Methoxy-1-methyl-3-(4-piperidinyl)-1H-indole is unique due to the presence of all three functional groups (methoxy, methyl, and piperidinyl) on the indole ring, which may confer unique chemical and biological properties.
Propiedades
IUPAC Name |
5-methoxy-1-methyl-3-piperidin-4-ylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-17-10-14(11-5-7-16-8-6-11)13-9-12(18-2)3-4-15(13)17/h3-4,9-11,16H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLQQRRTRBHOFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)C3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-fluorospiro[indene-1,4'-piperidin]-3(2H)-one](/img/structure/B7966219.png)
![5-Fluoro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B7966229.png)

![N,N-Dimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine](/img/structure/B7966255.png)
![7-chlorospiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine]](/img/structure/B7966260.png)
![N,N,6-Trimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine](/img/structure/B7966264.png)

![6-methoxy-N,N-dimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine](/img/structure/B7966276.png)






